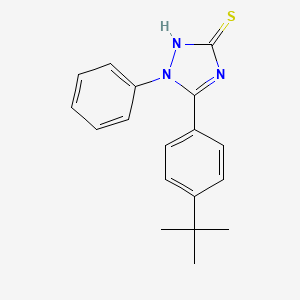

5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Description

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-2-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-17(22)20-21(16)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHYNSZPRDTXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC(=S)NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Hydrazides

- Hydrazides, such as 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, are synthesized via the reaction of appropriate carboxylic acids or their derivatives with hydrazine hydrate under reflux conditions.

Formation of Thiosemicarbazides

- Hydrazides are reacted with alkali solutions of carbon disulfide (CS₂) to produce potassium dithiocarbazinate salts.

- These salts are then cyclized with hydrazine hydrate to generate the heterocyclic core .

Synthesis of 1,2,4-Triazole-3-Thione Derivatives

Cyclization of Thiosemicarbazides

- The key step involves cyclizing the thiosemicarbazide intermediates by refluxing in ethanol, often in the presence of a base such as sodium hydroxide (NaOH), to form the triazole-3-thione ring .

- The reaction conditions typically include:

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Base | 2N-4N NaOH solution |

| Temperature | Reflux (~78°C) |

| Duration | 4-6 hours |

Post-Reaction Neutralization and Purification

- After cyclization, the reaction mixture is neutralized with hydrochloric acid (HCl).

- The resulting product is isolated via filtration, washed, and recrystallized from ethanol to obtain pure compounds.

Specific Synthesis Pathway for 5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Based on the literature, especially the work by Gumrukcuoglu et al. (2023) , the synthesis involves:

Preparation of the Hydrazide Derivative:

- Starting from 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol , synthesized via reaction of the corresponding carboxylic acid derivative with hydrazine hydrate.

Formation of Thiosemicarbazide Intermediate:

- Reacting this hydrazide with carbon disulfide (CS₂) in ethanol under alkaline conditions to form potassium dithiocarbazinate.

Cyclization to the Triazole Core:

- Refluxing the intermediate with hydrazine hydrate in ethanol, followed by neutralization, yields the target triazole-3-thione derivative.

Introduction of Phenyl and tert-Butylphenyl Substituents:

- This is achieved by condensation reactions with appropriate aldehydes or aryl derivatives, such as 4-tert-butylbenzaldehyde and benzaldehyde derivatives, forming Schiff bases that cyclize into the final heterocycle.

Reaction Scheme Summary

Carboxylic acid derivative + Hydrazine hydrate → Hydrazide

Hydrazide + CS₂ + Alkali (NaOH) → Thiosemicarbazide intermediate

Thiosemicarbazide + Hydrazine hydrate (reflux) → Triazole-3-thione core

Condensation with aldehyde derivatives → Substituted final compound

Data Table: Summary of Key Reaction Conditions

| Step | Reagents | Solvent | Base | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Hydrazide synthesis | Carboxylic acid + Hydrazine hydrate | - | - | Reflux | 4-6 hrs | - | Purify by recrystallization |

| Thiosemicarbazide formation | Hydrazide + CS₂ | Ethanol | NaOH | Reflux | 4 hrs | 42-86% | Neutralize with HCl |

| Cyclization | Thiosemicarbazide + Hydrazine | Ethanol | - | Reflux | 4-6 hrs | - | Recrystallize from ethanol |

Research Findings and Environmental Considerations

Recent studies emphasize the efficiency and environmental safety of these methods:

- Use of water and ethanol reduces hazardous waste.

- Reaction times are shortened to 4-6 hours, improving throughput.

- Yields are optimized, often exceeding 80% in the cyclization step.

- The method allows for diverse substitution by varying aldehyde or aryl derivatives, facilitating structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole-thione to the corresponding triazole-thiol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, triazole-thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Basic Information

- Chemical Name : 5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

- CAS Number : 1858255-56-7

- Molecular Formula : C18H19N3S

- Molar Mass : 309.43 g/mol

Structure

The compound features a triazole ring which is known for its diverse biological activities. Its structure can be represented as follows:

| Component | Description |

|---|---|

| Triazole Ring | Central structure providing reactivity |

| tert-butyl Group | Enhances lipophilicity and stability |

| Phenyl Groups | Contributes to biological activity |

Anticancer Activity

Research has indicated that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate potent antiproliferative effects against various cancer cell lines.

Case Study:

A study evaluating the antiproliferative effects of triazole derivatives found that certain modifications to the phenyl rings significantly enhanced their activity against human cancer cells. The most active compounds showed IC50 values in the low nanomolar range, indicating high potency compared to standard chemotherapeutics .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. The presence of sulfur in the structure can enhance the compound's interaction with microbial enzymes.

Case Study:

A synthesis of new triazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that structural variations influenced the efficacy of these compounds against specific strains .

Agricultural Applications

This compound has been explored as a potential fungicide due to its ability to inhibit fungal growth.

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 15 | 100 |

| Aspergillus niger | 20 | 200 |

| Penicillium sp. | 10 | 50 |

This table illustrates the compound's effectiveness at various concentrations against common agricultural pathogens.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, which can have implications in treating diseases related to enzyme dysregulation.

Case Study:

Inhibitory studies on urease and lipase enzymes have shown that triazole derivatives can significantly reduce enzyme activity, suggesting potential therapeutic applications in conditions like obesity and hyperlipidemia .

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Findings:

Substituent Effects on Bioactivity: Halogenated derivatives (e.g., TP-4 with bromo/chloro groups) exhibit potent anticonvulsant activity, likely due to enhanced electrophilicity and sodium channel interactions .

Synthetic Yields: Halogenated analogs (e.g., 5-(4-Bromophenyl)-5-(3-chlorophenyl)-triazole-3-thione) achieve high yields (85–95%) under reflux conditions .

Pharmacokinetic and Metabolic Profiles

Metabolism :

- The tert-butyl group is metabolically stable, reducing susceptibility to oxidative degradation compared to compounds like 5-(4-nitrophenyl)-4-phenyl-triazole-3-thione, which undergoes hepatic reduction to amine and acetylated metabolites .

- Chlorophenyl analogs (e.g., CAS: 26028-65-9) show rapid clearance due to phase I oxidation, limiting their therapeutic half-life .

Toxicity :

- TP-10 demonstrates lower neurotoxicity (TD₅₀ = 120 mg/kg) compared to classical anticonvulsants like phenytoin, attributed to its selective sodium channel modulation .

- The tert-butyl derivative’s toxicity profile remains under investigation, though its structural rigidity suggests reduced metabolic byproducts .

Biological Activity

5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 1858255-56-7) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3S |

| Molecular Weight | 309.43 g/mol |

| Boiling Point | 405.7 ± 38.0 °C (Predicted) |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) |

| pKa | 6.02 ± 0.20 (Predicted) |

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. For example, a study on substituted 1,2,4-triazole-3-thione derivatives demonstrated various biological activities including antimicrobial , diuretic , and antidepressant effects . Specifically, compounds similar to this compound have shown effectiveness against pathogens such as Candida tropicalis and Escherichia coli.

Case Study: Antibacterial Screening

A comparative study screened several triazole derivatives for antibacterial properties against E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The results indicated that certain modifications in the triazole structure enhanced the antibacterial activity significantly . Notably, compounds with a phenyl ring substitution exhibited zones of inhibition comparable to established antibiotics like ceftriaxone.

Antioxidant Activity

The antioxidant potential of triazole derivatives has been evaluated using various assays. Research has shown that compounds containing the triazole ring can scavenge free radicals effectively. For instance, in vitro studies demonstrated that certain derivatives exhibited good antioxidant activity using the DPPH method . This suggests that this compound may contribute to oxidative stress reduction.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi |

| Antioxidant | Good scavenging ability against free radicals |

| Therapeutic Potential | Potential anticancer and anti-inflammatory effects |

Q & A

Advanced Research Question

- Target Selection : Focus on hEGFR’s kinase domain (PDB: 1M17) .

- Docking Software : FlexX or AutoDock Vina for ligand-receptor interaction analysis .

- Key Interactions : Hydrogen bonding with Met793 and hydrophobic interactions with Leu718/Val726 .

Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with known inhibitors like gefitinib .

What analytical methods ensure purity and stability during storage?

Basic Research Question

- HPLC : Use C18 columns (acetonitrile/water gradient) to monitor degradation (retention time: ~12.5 minutes) .

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with Rf ≈ 0.45 .

- Stability : Store at -20°C in amber vials; avoid prolonged exposure to light or moisture .

How to analyze structure-activity relationships (SAR) for antifungal activity?

Advanced Research Question

- Modify Substituents : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring to enhance membrane penetration .

- Bioassays : Test against Candida albicans (MIC ≤ 8 µg/mL) and correlate with logP values (optimal range: 2.5–3.5) .

Case Study : 4-phenyl derivatives showed 2x higher activity than 4-methyl analogs due to π-π stacking .

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of DMF vapors .

- Waste Disposal : Neutralize with 10% NaOH before disposal in designated hazardous waste containers .

How do computational methods predict metabolic pathways?

Advanced Research Question

- Software : Use SwissADME or MetaCore to identify cytochrome P450 (CYP3A4) as the primary metabolizer .

- Metabolites : Predominant oxidation at the tert-butyl group forms carboxylic acid derivatives .

Validation : Compare in silico predictions with in vitro microsomal assays (e.g., t₁/₂ = 45 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.